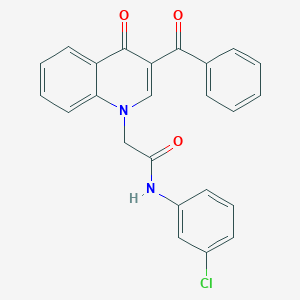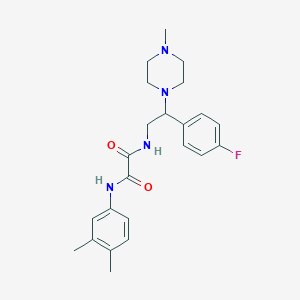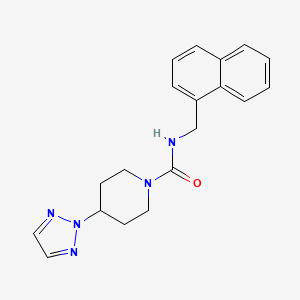
2,4,5-trimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4,5-trimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is also known as 3-formyl-5-(3-pyridyl)-2,4,5-trimethyl-1H-pyrrole and has a molecular formula of C14H15N2O.
Scientific Research Applications
Synthesis of Complex Organic Molecules
The chemical serves as an intermediary in the synthesis of complex organic molecules, illustrating the versatility of pyrrole derivatives in organic chemistry. For instance, the compound has been implicated in the one-pot synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines, showcasing its utility in constructing fused heterocyclic compounds (Maleki, 2014). Similarly, its involvement in the formation of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde underlines its importance in creating new aqueous solubility aldehydes, significant for small molecule anticancer drug intermediates (Wang et al., 2017).
Catalytic Applications and Complex Formation
The compound's utility extends to catalysis and the formation of metal complexes. For example, it plays a role in the complexation to Cadmium(II) of a tetradentate ligand, highlighting its potential in creating metal-organic frameworks (Hakimi et al., 2013). This application is critical for materials science, particularly in catalysis and sensor development.
Photophysical and Fluorescence Studies
The compound also finds applications in the study of photophysical properties, as seen in the synthesis and study of novel pyrazolo naphthyridines. These investigations help in understanding how specific solute-solvent interactions and electron donor-acceptor substituents affect fluorescence, which is essential for developing fluorescent probes and materials (Patil et al., 2010).
Antimicrobial Activity
Research into chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives similar to 2,4,5-trimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde, suggests potential antimicrobial applications. These compounds exhibit significant biological activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Hamed et al., 2020).
properties
IUPAC Name |
2,4,5-trimethyl-1-pyridin-3-ylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-10(2)15(11(3)13(9)8-16)12-5-4-6-14-7-12/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNPUCOFSJZMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2944149.png)


![2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2944153.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2944156.png)
![1-(4-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2944157.png)

![Methyl 7-(methylthio)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B2944164.png)
![Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2944166.png)
![N-(3,5-dimethylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2944167.png)

![N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)isonicotinohydrazide](/img/structure/B2944169.png)
